molecular formula C10H12O3 B8632845 2',5'-Dihydroxy-3',4'-dimethylacetophenone

2',5'-Dihydroxy-3',4'-dimethylacetophenone

Cat. No. B8632845
M. Wt: 180.20 g/mol
InChI Key: VNCKELDIINMUFZ-UHFFFAOYSA-N
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Patent
US04371604

Procedure details

276 g (2 mole) of 2,3-dimethyl-hydroquinone were suspended in 300 ml of acetic acid and heated to 80° C. with stirring. Through the obtained solution boron trifluoride was bubbled whereby care was taken that the temperature did not exceed 100° C. The reaction mixture was stirred at 120° C. for 3.5 h and then poured into 4 l of ice-water containing 500 g of dissolved sodium acetate. This mixture was stirred for 12 h till the precipitate could be separated by suction. This precipitate was then treated with 3 l of water whereto enough sodium hydrogen carbonate was added to reach a final pH of 7.5. The precipitate was suction filtered again, washed with water till neutral and recrystallized from toluene. Yield: 230 g. Melting point: 151° C. (structure confirmed by NMR).
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[CH:6]=[CH:5][C:3]=1[OH:4].[C:11](O)(=[O:13])[CH3:12]>>[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[CH:6]=[C:5]([C:11](=[O:13])[CH3:12])[C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
276 g
Type
reactant
Smiles
CC1=C(O)C=CC(=C1C)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Through the obtained solution boron trifluoride was bubbled whereby care
CUSTOM
Type
CUSTOM
Details
did not exceed 100° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 120° C. for 3.5 h
Duration
3.5 h
ADDITION
Type
ADDITION
Details
poured into 4 l of ice-water containing 500 g of dissolved sodium acetate
STIRRING
Type
STIRRING
Details
This mixture was stirred for 12 h till the precipitate
Duration
12 h
CUSTOM
Type
CUSTOM
Details
could be separated by suction
ADDITION
Type
ADDITION
Details
This precipitate was then treated with 3 l of water whereto enough sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with water till neutral and
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
CC1=C(O)C(=CC(=C1C)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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